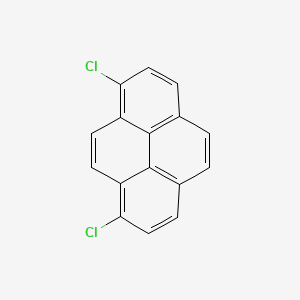
1,8-Dichloropyrene
Vue d'ensemble
Description
1,8-Dichloropyrene: is an organic compound belonging to the class of chlorinated polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the pyrene ring at the 1 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Dichloropyrene can be synthesized through the chlorination of pyrene. The process typically involves the reaction of pyrene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 8 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently. The product is then purified through techniques such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Dichloropyrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of pyrene or partially reduced intermediates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrenes depending on the nucleophile used.
Oxidation Reactions: Products include pyrenequinones and other oxidized derivatives.
Reduction Reactions: Products include pyrene and partially reduced intermediates.
Applications De Recherche Scientifique
1,8-Dichloropyrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chlorinated polycyclic aromatic hydrocarbons and as a model compound for studying the reactivity of chlorinated aromatics.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying disease mechanisms.
Industry: It is used in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 1,8-dichloropyrene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms on the pyrene ring can influence the compound’s binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with cellular components .
Comparaison Avec Des Composés Similaires
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
- 1,4-Dichloropyrene
Comparison: 1,8-Dichloropyrene is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and physical properties. Compared to other dichloropyrenes, this compound may exhibit different reactivity patterns and biological activities due to the distinct electronic effects of the chlorine substituents .
Propriétés
IUPAC Name |
1,8-dichloropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRCJCPADWWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Cl)C=CC4=C(C=CC1=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237614 | |
| Record name | 1,8-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-22-0 | |
| Record name | 1,8-Dichloropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,8-dichloropyrene formed?
A1: The research paper identifies this compound as one of the by-products formed during the chlorination of pyrene. [] This suggests that the chlorine present in the water reacts with pyrene, leading to the formation of chlorinated derivatives, including this compound.
Q2: Are there any other by-products formed alongside this compound during pyrene chlorination?
A2: Yes, the study identified other by-products, namely 1-chloropyrene, 1,6-dichloropyrene, and pyrene-4,5-dione. [] The specific by-product distribution and their concentrations were found to be influenced by factors like pH.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


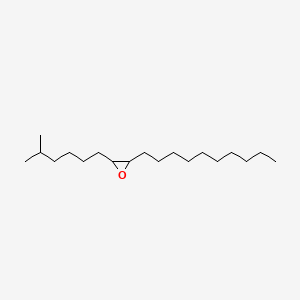
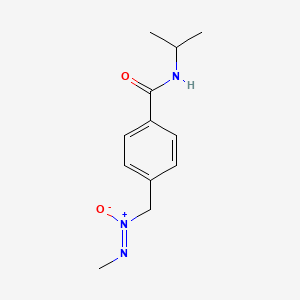
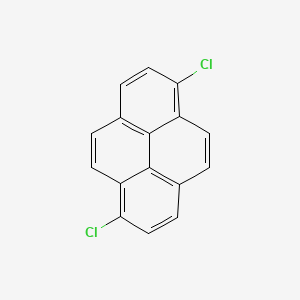
![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)
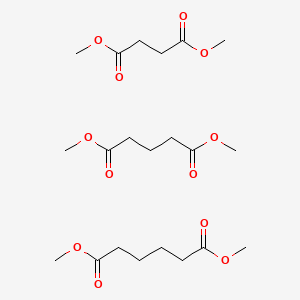

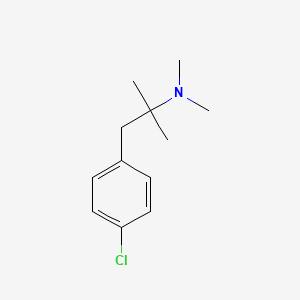
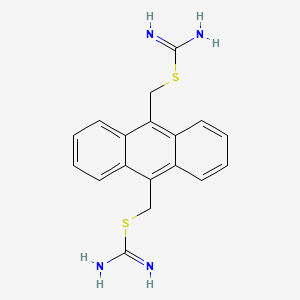
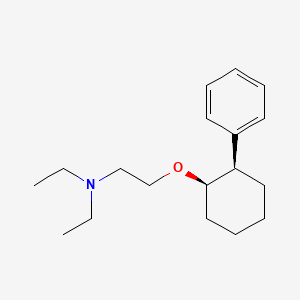
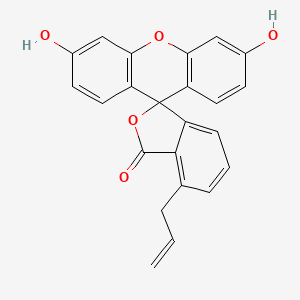
![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)



